molecular formula C40H32ClN3O3S B314628 ETHYL (2Z)-5-(4-CHLOROPHENYL)-7-METHYL-2-{[1-(4-METHYLPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHYLIDENE}-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2Z)-5-(4-CHLOROPHENYL)-7-METHYL-2-{[1-(4-METHYLPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHYLIDENE}-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B314628
M. Wt: 670.2 g/mol
InChI Key: PSLWLYTXQHKYHM-BCJTWVECSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(4-chlorophenyl)-7-methyl-2-{[1-(4-methylphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its intricate structure, which includes a thiazolo[3,2-a]pyrimidine core, substituted with various aromatic groups

Preparation Methods

The synthesis of ETHYL (2Z)-5-(4-CHLOROPHENYL)-7-METHYL-2-{[1-(4-METHYLPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHYLIDENE}-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate thiazole and pyrimidine derivatives under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl 5-(4-chlorophenyl)-7-methyl-2-{[1-(4-methylphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL (2Z)-5-(4-CHLOROPHENYL)-7-METHYL-2-{[1-(4-METHYLPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHYLIDENE}-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Ethyl 5-(4-chlorophenyl)-7-methyl-2-{[1-(4-methylphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives:

Properties

Molecular Formula

C40H32ClN3O3S

Molecular Weight

670.2 g/mol

IUPAC Name

ethyl (2Z)-5-(4-chlorophenyl)-7-methyl-2-[[1-(4-methylphenyl)-2,5-diphenylpyrrol-3-yl]methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C40H32ClN3O3S/c1-4-47-39(46)35-26(3)42-40-44(37(35)29-17-19-31(41)20-18-29)38(45)34(48-40)24-30-23-33(27-11-7-5-8-12-27)43(32-21-15-25(2)16-22-32)36(30)28-13-9-6-10-14-28/h5-24,37H,4H2,1-3H3/b34-24-

InChI Key

PSLWLYTXQHKYHM-BCJTWVECSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=O)/C(=C/C4=C(N(C(=C4)C5=CC=CC=C5)C6=CC=C(C=C6)C)C7=CC=CC=C7)/S2)C

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=O)C(=CC4=C(N(C(=C4)C5=CC=CC=C5)C6=CC=C(C=C6)C)C7=CC=CC=C7)S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=O)C(=CC4=C(N(C(=C4)C5=CC=CC=C5)C6=CC=C(C=C6)C)C7=CC=CC=C7)S2)C

Origin of Product

United States

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